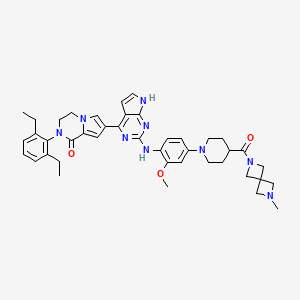

TTK inhibitor 3

Beschreibung

BenchChem offers high-quality TTK inhibitor 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TTK inhibitor 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H49N9O3 |

|---|---|

Molekulargewicht |

727.9 g/mol |

IUPAC-Name |

2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |

InChI |

InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46) |

InChI-Schlüssel |

BNSPEWBMGVWZFC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TTK Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of TTK inhibitor 3, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant TTK activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document details the molecular interactions, cellular consequences, and preclinical evidence supporting the therapeutic potential of TTK inhibition, with a specific focus on TTK inhibitor 3. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction to TTK and the Spindle Assembly Checkpoint

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until each chromosome is properly attached to the mitotic spindle.[1][2] This checkpoint is essential for maintaining genomic stability.

TTK, a dual-specificity serine/threonine and tyrosine kinase, is a master regulator of the SAC.[3] Its kinase activity is essential for the recruitment of other checkpoint proteins, such as Mad2 and BubR1, to unattached kinetochores.[4] This initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[2]

In many cancer cells, there is an over-reliance on the SAC to cope with a high degree of aneuploidy and chromosomal instability.[5] Consequently, inhibiting TTK presents a promising therapeutic strategy to selectively target these cancer cells by forcing them into a catastrophic mitosis.[6]

TTK Inhibitor 3: A Potent and Selective Inhibitor

TTK inhibitor 3 is a small molecule inhibitor designed to selectively target the kinase activity of TTK.[7] It is characterized as a potent and selective inhibitor with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[7][8] The primary publication identifying and characterizing this inhibitor is attributed to Elsner J, et al., in their 2021 paper, "Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity".[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for TTK inhibitor 3 and other relevant, well-characterized TTK inhibitors for comparative purposes.

| Inhibitor Name | Target | IC50 (nM) | Cell Line | Reference |

| TTK inhibitor 3 | TTK | 3.0 | Not Specified | [7] |

| CFI-400936 | TTK | 3.6 | Not Specified | [9] |

| CFI-402257 | TTK | 1.7 | Not Specified | [8] |

| NTRC 0066-0 | TTK | 0.9 | Not Specified | [8] |

| S81694 (NMS-P153) | TTK | Not Specified | Various | [5] |

| AZ3146 | Mps1 (TTK) | 35 | Not Specified | [8] |

| MPI-0479605 | TTK | 4 | Not Specified | [10] |

| CC-671 | TTK/CLK2 | 5 (TTK) | Not Specified | [8] |

Core Mechanism of Action of TTK Inhibitor 3

The primary mechanism of action of TTK inhibitor 3, like other potent TTK inhibitors, is the competitive inhibition of ATP binding to the kinase domain of TTK.[3][6] This prevents the autophosphorylation and activation of TTK, as well as the phosphorylation of its downstream substrates.

Signaling Pathway

The inhibition of TTK by TTK inhibitor 3 disrupts the spindle assembly checkpoint signaling cascade. The following diagram illustrates this pathway.

Caption: TTK inhibitor 3 binds to TTK, leading to SAC inactivation and premature anaphase.

The consequences of this pathway disruption are severe for the cell:

-

Spindle Assembly Checkpoint Override: Inhibition of TTK prevents the recruitment of downstream SAC proteins to unattached kinetochores, leading to the inactivation of the checkpoint.

-

Premature Anaphase Entry: Without the inhibitory signal from the SAC, the APC/C becomes prematurely active, leading to the degradation of securin and cyclin B and an untimely entry into anaphase.

-

Chromosome Missegregation: As cells enter anaphase with improperly attached chromosomes, the sister chromatids are not segregated correctly to the daughter cells. This results in aneuploidy.

-

Cell Death: The high level of chromosomal missegregation and genomic instability ultimately triggers apoptotic pathways, leading to cell death, particularly in cancer cells that are highly dependent on a functional SAC.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of TTK inhibitors like TTK inhibitor 3.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 of an inhibitor against TTK.

Objective: To quantify the concentration of TTK inhibitor 3 required to inhibit 50% of TTK kinase activity.

Materials:

-

Recombinant human TTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration close to the Km for TTK)

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

TTK inhibitor 3 (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of TTK inhibitor 3 in kinase buffer with a small percentage of DMSO.

-

Add 2 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 4 µL of recombinant TTK enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 1 hour at 27°C.

-

Terminate the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by quantifying ADP production via luminescence).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes how to assess the effect of TTK inhibitor 3 on the viability of cancer cell lines.

Objective: To determine the concentration of TTK inhibitor 3 that reduces cell viability by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., triple-negative breast cancer cell lines like MDA-MB-231)

-

Complete cell culture medium

-

TTK inhibitor 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of TTK inhibitor 3 in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50.

Spindle Assembly Checkpoint Override Assay (Phospho-Histone H3 Analysis)

This protocol is used to determine if TTK inhibition causes cells to override the SAC and exit mitosis prematurely.

Objective: To assess the ability of TTK inhibitor 3 to force mitotic cells to exit mitosis.

Materials:

-

HeLa or other suitable cancer cell line

-

Nocodazole (a microtubule-depolymerizing agent to arrest cells in mitosis)

-

TTK inhibitor 3

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against phospho-Histone H3 (Ser10), a marker of mitosis

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells on coverslips or in imaging-compatible plates.

-

Treat the cells with nocodazole for 16-18 hours to arrest them in mitosis. This will result in a high percentage of rounded-up, mitotic cells.

-

Add different concentrations of TTK inhibitor 3 to the nocodazole-arrested cells and incubate for a further 2-4 hours.

-

Wash the cells with PBS and fix them.

-

Permeabilize the cells and then block with a suitable blocking buffer.

-

Incubate with the primary antibody against phospho-Histone H3.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Quantify the percentage of phospho-Histone H3-positive cells. A decrease in the percentage of these cells in the presence of TTK inhibitor 3 indicates that the cells have exited mitosis, thus overriding the SAC.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a TTK inhibitor like TTK inhibitor 3.

Caption: A typical preclinical to clinical workflow for a TTK inhibitor.

Conclusion

TTK inhibitor 3 is a potent and selective inhibitor of TTK, a key regulator of the spindle assembly checkpoint. By inhibiting TTK, this compound disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and ultimately, apoptotic cell death in cancer cells. The mechanism of action of TTK inhibitor 3, supported by biochemical and cellular assays, highlights its potential as a targeted therapeutic agent for the treatment of cancers characterized by chromosomal instability and a high dependence on the spindle assembly checkpoint. Further preclinical and clinical evaluation of TTK inhibitor 3 and similar compounds is warranted to fully elucidate their therapeutic utility.

References

- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 2. scienceandculture.com [scienceandculture.com]

- 3. scbt.com [scbt.com]

- 4. assaygenie.com [assaygenie.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are TTK modulators and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to TTK Inhibitor 3 and the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), in the spindle assembly checkpoint (SAC). It details the mechanism of action of TTK inhibitors, with a specific focus on the potent and selective compound, TTK inhibitor 3. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for professionals in oncology research and drug development.

Introduction: The Spindle Assembly Checkpoint and the Role of TTK

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the premature separation of sister chromatids by delaying the onset of anaphase until every chromosome is properly attached to the mitotic spindle.[1][3] The core of this signaling pathway is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, by the Mitotic Checkpoint Complex (MCC).[1][4]

TTK, a dual-specificity protein kinase, is an essential upstream regulator of the SAC.[5][6][7] It is localized to unattached kinetochores during early mitosis and is instrumental in recruiting other SAC proteins, such as MAD1 and MAD2, to form the MCC.[1][8] This complex then sequesters Cdc20, an activator of the APC/C, thereby preventing the degradation of securin and cyclin B, which are required to maintain the metaphase state.[4] Given that many cancer cells exhibit chromosomal instability and are highly reliant on a functional SAC for survival, TTK has emerged as a promising therapeutic target in oncology.[9][10][11] Inhibition of TTK forces cancer cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and subsequent cell death.[5][8][9]

TTK Inhibitor 3: A Potent and Selective Modulator of the SAC

TTK inhibitor 3 is a highly potent and selective small molecule inhibitor of the TTK protein kinase.[12] Research has highlighted its significant anti-proliferative activity in cancer cell lines.[13] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the TTK kinase domain, which prevents the phosphorylation of its downstream substrates and effectively abrogates the spindle assembly checkpoint.[5][9]

Quantitative Data Presentation

The potency and efficacy of TTK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The table below summarizes key quantitative data for TTK inhibitor 3 and provides a comparison with other well-characterized TTK inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| TTK inhibitor 3 | TTK | 3.0 | CAL-51 (TNBC) | 16.0 | [13] |

| CFI-400936 | TTK | 3.6 | - | - | [14] |

| CFI-402257 | TTK | 1.2 | HCT116 | 15 (median) | [8] |

| BAY1217389 | TTK | - | CAOV3 | 7.39 | [15] |

| NTRC 0066-0 | TTK | - | Wide variety | Potent (range not specified) | [16][17] |

Note: IC50 values can vary depending on the specific assay conditions. TNBC stands for Triple-Negative Breast Cancer.

Signaling Pathways and Mechanism of Action

Inhibition of TTK disrupts the cascade of events required to establish the mitotic checkpoint. The following diagram illustrates the spindle assembly checkpoint signaling pathway and the point of intervention by TTK inhibitors.

As depicted, TTK acts as a master regulator at the unattached kinetochore. By inhibiting TTK, "TTK Inhibitor 3" prevents the recruitment and activation of downstream SAC proteins. This failure to assemble the Mitotic Checkpoint Complex (MCC) leaves the Anaphase-Promoting Complex/Cyclosome (APC/C) active, leading to the premature degradation of securin and cyclin B, forcing the cell into a faulty anaphase and ultimately resulting in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TTK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the potency of an inhibitor (e.g., IC50 value) by measuring its ability to displace a fluorescent tracer from the ATP-binding pocket of the TTK kinase.

Materials:

-

Recombinant TTK enzyme

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compound (TTK Inhibitor 3) serially diluted in DMSO

-

Kinase Buffer A (specific to the assay kit)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a 10-point, 4-fold serial dilution of TTK Inhibitor 3 in DMSO. Further dilute this series 33.3-fold into Kinase Buffer A.

-

Reaction Setup: Add reagents to the wells of a 384-well plate in the following order:

-

5 µL of the diluted test compound.

-

5 µL of a 3X solution of TTK Kinase/Eu-antibody mixture.

-

5 µL of a 3X solution of the fluorescent tracer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the anti-proliferative effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HCT116, CAL-51)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

TTK Inhibitor 3

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of TTK Inhibitor 3 (ranging from pM to µM concentrations) for 72-120 hours. Include a DMSO-only control.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[8]

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

-

Human cancer cell line

-

Complete growth medium

-

TTK Inhibitor 3

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

Procedure:

-

Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with TTK Inhibitor 3 at various concentrations (including a DMSO control) for a predetermined time (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the DMSO control to determine the fold-increase in apoptosis.

Conclusion

TTK inhibitor 3 is a potent and selective tool for probing the function of the spindle assembly checkpoint and a promising candidate for anti-cancer therapy. Its mechanism of action, which involves the deliberate induction of chromosomal missegregation in highly proliferative cancer cells, represents a targeted approach to exploiting the inherent vulnerabilities of tumor cells. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate TTK inhibitors and their therapeutic potential. Continued research, including structure-activity relationship studies and in vivo efficacy models, will be crucial in advancing compounds like TTK inhibitor 3 towards clinical applications.[13]

References

- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 2. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. TTK (gene) - Wikipedia [en.wikipedia.org]

- 7. genecards.org [genecards.org]

- 8. pnas.org [pnas.org]

- 9. What are TTK modulators and how do they work? [synapse.patsnap.com]

- 10. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

The Multifaceted Role of TTK Mps1 Kinase in Mitosis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fidelity of cell division is paramount for genomic stability, and its misregulation is a hallmark of cancer. Central to the intricate process of mitosis is the dual-specificity kinase TTK, also known as Monopolar spindle 1 (Mps1). Mps1 is a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes. Its multifaceted roles extend to chromosome biorientation, error correction, and centrosome duplication. Overexpression of Mps1 is frequently observed in various malignancies, correlating with aggressive tumor phenotypes and aneuploidy, making it a compelling target for anticancer therapies. This technical guide provides an in-depth exploration of the functions, regulation, and signaling pathways of TTK Mps1 kinase in mitosis. It further presents quantitative data on Mps1 activity and inhibition, details key experimental protocols for its study, and visualizes its complex interactions through signaling pathway diagrams, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to TTK Mps1 Kinase

TTK Mps1 is a highly conserved serine/threonine and tyrosine kinase that plays a pivotal role in orchestrating critical mitotic events.[1][2][3] First identified in yeast in a screen for genes involved in spindle pole body duplication, its human ortholog, TTK, has since been established as an indispensable component of the mitotic machinery.[1][2] The expression and activity of Mps1 are tightly regulated throughout the cell cycle, peaking during mitosis and rapidly declining upon mitotic exit.[2] Its functions are critical for maintaining genomic integrity, and its dysregulation is implicated in tumorigenesis.[4]

The Multifaceted Roles of Mps1 in Mitosis

Mps1's involvement in mitosis is extensive, encompassing several key processes that ensure the faithful segregation of chromosomes.

The Spindle Assembly Checkpoint (SAC)

The most prominent and widely conserved function of Mps1 is its role as a central component of the Spindle Assembly Checkpoint (SAC).[1][5] The SAC is a sophisticated surveillance system that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1][5] Mps1 acts as an upstream regulator of the SAC, and its recruitment to unattached kinetochores is a critical initiating event for SAC signaling.[5] At the kinetochore, Mps1 initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature degradation of securin and cyclin B and halting the cell cycle.[1]

Chromosome Biorientation and Error Correction

Beyond its role in SAC signaling, Mps1 is crucial for the process of chromosome biorientation, which ensures that sister chromatids are attached to microtubules from opposite spindle poles.[5][6] Mps1 contributes to the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to the same pole) or merotelic (one kinetochore attached to both poles) attachments.[6] This error correction function is intimately linked to its interaction with the Aurora B kinase, another key mitotic regulator.[2]

Centrosome Duplication

Mps1 has also been implicated in the regulation of centrosome duplication, a process that is essential for the formation of a bipolar mitotic spindle.[1][4] Overexpression of Mps1 can lead to centrosome overduplication, while its inhibition can interfere with this process, although the precise requirement of its kinase activity in this function remains a subject of some debate.[1]

Regulation of Mps1 Activity and Localization

The activity and subcellular localization of Mps1 are dynamically regulated throughout the cell cycle to ensure its timely function.

Autophosphorylation and Activation

Mps1 activity is significantly increased during mitosis, a process driven by trans-autophosphorylation on several residues within its activation loop.[2] Dimerization of Mps1 can promote this autoactivation.[2] This autophosphorylation is a priming event that enhances its kinase activity towards its substrates.[1][2]

Kinetochore Recruitment

The localization of Mps1 to unattached kinetochores is a critical step for SAC activation. This recruitment is a complex process involving multiple factors, including the Ndc80 complex and the activity of Aurora B kinase.[1][2] Aurora B activity is thought to relieve an autoinhibitory interaction within Mps1, thereby promoting its binding to the Ndc80 complex at the kinetochore.[2]

Inactivation and Degradation

For mitotic exit to occur, Mps1 activity must be silenced. This is achieved through a combination of dephosphorylation by phosphatases and degradation.[1] The degradation of Mps1 at the end of mitosis is mediated by the APC/C, ensuring the irreversible silencing of the SAC and allowing for entry into the next cell cycle phase.[2]

Mps1 Signaling Pathways in Mitosis

Mps1 functions at the apex of a complex signaling network that governs mitotic progression.

Mps1 in the Spindle Assembly Checkpoint Pathway

At unattached kinetochores, Mps1 phosphorylates the kinetochore scaffold protein Knl1 (also known as CASC5), creating docking sites for the Bub1/Bub3 complex.[6] This initiates a cascade of recruitment and activation of other SAC proteins, including Mad1 and Mad2, ultimately leading to the formation of the MCC.

Cross-talk with the Aurora B Kinase Pathway

Mps1 and Aurora B are intricately linked in a regulatory network. Aurora B activity is required for the efficient recruitment of Mps1 to kinetochores.[1] In turn, Mps1 can phosphorylate Borealin, a subunit of the Chromosomal Passenger Complex (CPC) of which Aurora B is the enzymatic component, thereby influencing Aurora B activity and contributing to error correction.

Quantitative Data on Mps1 Kinase

Quantitative analysis of Mps1 kinase activity, expression, and inhibition is crucial for understanding its cellular function and for the development of targeted therapies.

Table 1: Cellular Abundance of Mps1 in HeLa Cells

| Cell Cycle Stage | Mps1 Molecules per Cell | Mps1 Concentration (µM) |

| Early G1 | ~60,000 | ~0.03 |

| Mitosis | ~110,000 | ~0.06 |

| Data adapted from Sun et al., J Biol Chem, 2010. |

Table 2: IC50 Values of Selected Mps1 Inhibitors

| Inhibitor | IC50 (nM) | Target | Notes |

| Reversine | 6 | Mps1 Kinase Domain | ATP-competitive inhibitor. |

| Mps1-IN-1 | 367 | Mps1 | Pyrrolopyridine derivative. |

| Mps1-IN-2 | 145 | Mps1/Plk1 | Dual Mps1/Plk1 inhibitor. |

| AZ3146 | 35 | Mps1 | Potent Mps1 inhibitor. |

| NMS-P715 | 19 | Mps1 | Potent and selective inhibitor. |

| BAY 1161909 | < 1 | Mps1 | Potent Mps1 inhibitor. |

| BAY 1217389 | < 10 | Mps1 | Potent and selective inhibitor. |

| CFI-402257 | 1.7 | TTK/Mps1 | Highly selective and orally bioavailable. |

| BOS-172722 | 11 | Mps1 | Checkpoint inhibitor. |

| MPI-0479605 | 1.8 | Mps1 | ATP-competitive and selective inhibitor. |

| TC-Mps1-12 | 6.4 | Mps1 | Potent and selective inhibitor. |

| CCT251455 | 3 | Mps1 | Potent and selective inhibitor. |

| Mps-BAY2a | 1 | Mps1 | Induces mitotic aberrations and apoptosis. |

| RMS-07 | 13.1 | Mps1/TTK | Covalent inhibitor targeting Cys604. |

| IC50 values are dependent on assay conditions, particularly ATP concentration. |

Table 3: Kinetic Parameters of Mps1 Kinase

| Parameter | Value | Substrate | Notes |

| Km for ATP | Not available | ATP | The Michaelis constant for ATP has been reported to be low (< 1 µM) but a precise value is not consistently cited in the literature. |

| kcat | Not available | - | The turnover number is not readily available in the public literature. |

Experimental Protocols

Detailed methodologies are essential for the accurate study of Mps1 kinase.

In Vitro Mps1 Kinase Assay

This protocol describes a general method for measuring the kinase activity of purified Mps1 in vitro using a peptide substrate.

Materials:

-

Purified recombinant Mps1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Mps1 peptide substrate (e.g., a peptide containing a known Mps1 phosphorylation motif)

-

ATP (stock solution, e.g., 10 mM)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid (for washing in radioactive assay)

-

Scintillation counter or luminometer

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing kinase buffer, Mps1 peptide substrate, and any test inhibitors.

-

Add purified Mps1 kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration (e.g., 100 µM).

-

Incubate the reaction at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Procedure (ADP-Glo™ Method):

-

Set up the kinase reaction as described above but without radioactive ATP.

-

After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

Immunoprecipitation of Mps1 from Cell Lysates

This protocol details the immunoprecipitation of Mps1 from cultured cells for subsequent analysis, such as Western blotting or kinase assays.

Materials:

-

Cultured cells expressing Mps1

-

Ice-cold PBS

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-Mps1 antibody or control IgG

-

Protein A/G agarose or magnetic beads

-

Microcentrifuge

-

SDS-PAGE sample buffer

Procedure:

-

Culture cells to the desired confluency and apply any necessary treatments.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-Mps1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. Use an equivalent amount of control IgG in a parallel sample.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

After the final wash, aspirate all the supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the proteins and analyze by SDS-PAGE and Western blotting.

Immunofluorescence Staining of Mps1 in Mitotic Cells

This protocol describes the visualization of Mps1 localization in fixed mitotic cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Mps1

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.

-

Synchronize cells in mitosis using appropriate methods (e.g., nocodazole treatment).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-Mps1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Live-Cell Imaging of Mps1

This protocol provides a general framework for visualizing the dynamics of Mps1 in living cells, typically using a fluorescently tagged Mps1 fusion protein (e.g., Mps1-GFP).

Materials:

-

Cells stably or transiently expressing a fluorescently tagged Mps1 (e.g., Mps1-GFP).

-

Glass-bottom imaging dishes or chamber slides.

-

Live-cell imaging medium (e.g., CO₂-independent medium supplemented with FBS and L-glutamine).

-

A live-cell imaging microscope system equipped with an environmental chamber to maintain temperature (37°C), humidity, and CO₂ (5%).

Procedure:

-

Plate the cells expressing Mps1-GFP on glass-bottom dishes.

-

Allow the cells to adhere and grow to a suitable density for imaging (typically 50-70% confluency).

-

Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

-

Locate mitotic cells based on their characteristic rounded morphology and condensed chromosomes (if a DNA dye like SiR-DNA is used).

-

Set up the image acquisition parameters (e.g., exposure time, laser power, time-lapse interval) to minimize phototoxicity while maintaining a good signal-to-noise ratio.

-

Acquire time-lapse images of Mps1-GFP localization throughout mitosis.

-

Analyze the resulting images to quantify Mps1 dynamics, such as its recruitment to and dissociation from kinetochores.

shRNA-mediated Knockdown of Mps1

This protocol describes a general procedure for the transient knockdown of Mps1 expression in cultured cells using shRNA plasmids.

Materials:

-

shRNA plasmid targeting Mps1 and a non-targeting control shRNA plasmid.

-

Mammalian cell line (e.g., HeLa).

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine, FuGENE).

-

6-well plates.

-

Reagents for downstream analysis (e.g., cell lysis buffer for Western blotting, Trizol for RT-qPCR).

Procedure:

-

One day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

On the day of transfection, prepare the shRNA plasmid-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the shRNA plasmid and the transfection reagent in serum-free medium, combining them, and incubating for a short period to allow complex formation.

-

Add the complexes dropwise to the cells in fresh culture medium.

-

Incubate the cells for 24-72 hours to allow for shRNA expression and knockdown of the target protein.

-

Harvest the cells and assess the knockdown efficiency by Western blotting for Mps1 protein levels or by RT-qPCR for Mps1 mRNA levels.

-

Perform functional assays to determine the phenotypic consequences of Mps1 depletion.

Conclusion

TTK Mps1 kinase is a cornerstone of mitotic regulation, with its intricate functions ensuring the high fidelity of chromosome segregation. Its central role in the spindle assembly checkpoint, coupled with its involvement in error correction and centrosome duplication, underscores its importance in maintaining genomic stability. The frequent overexpression of Mps1 in cancer has positioned it as a prime target for the development of novel anticancer therapeutics. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of Mps1 and to advance the development of targeted therapies that exploit its critical functions in cell division. Continued research into the complex regulatory networks of Mps1 will undoubtedly unveil new insights into the fundamental mechanisms of mitosis and open new avenues for therapeutic intervention.

References

The Spindle Sentinels: A Technical Guide to the Discovery and History of TTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a master regulator of the mitotic spindle assembly checkpoint (SAC), a critical surveillance mechanism that safeguards genomic integrity during cell division. Its overexpression in a wide array of human cancers, coupled with the reliance of aneuploid tumor cells on a functional SAC, has positioned TTK as a premier target for anticancer therapy. This technical guide provides an in-depth chronicle of the discovery of TTK, the elucidation of its pivotal role in mitosis, and the subsequent historical development of small molecule inhibitors designed to exploit this therapeutic vulnerability. We will detail the evolution from early reversible inhibitors to potent, selective clinical candidates and next-generation covalent agents, presenting key quantitative data, detailed experimental methodologies, and visual workflows to offer a comprehensive resource for professionals in oncology research and drug development.

The Discovery of TTK: Guardian of the Genome

The journey to targeting TTK began with fundamental cell biology research in yeast. In 1991, the Mps1 (Monopolar spindle 1) gene was first identified in Saccharomyces cerevisiae during a genetic screen for mutants defective in spindle pole body duplication.[1][2][3][4] A few years later, its human ortholog was identified through cDNA library screens and was named TTK (Threonine Tyrosine Kinase) or PYT.[1][2][4]

TTK is a dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues.[1][2] Its celebrity in the field of oncology stems from its indispensable role as a core component of the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated cellular mechanism that prevents the premature separation of sister chromatids, delaying the onset of anaphase until every chromosome is correctly attached to the microtubules of the mitotic spindle.[1][5][6][7] Inhibition of TTK abrogates the SAC, causing cells to exit mitosis with unattached chromosomes. This leads to severe chromosomal missegregation, rampant aneuploidy, and ultimately, a form of cell death known as mitotic catastrophe.[5][8]

Many cancer cells, particularly those that are highly aneuploid and genetically unstable, exhibit a heightened dependency on the SAC for their survival. Furthermore, TTK itself is frequently overexpressed in a variety of aggressive tumors, including triple-negative breast cancer (TNBC), lung, liver, and colon cancers, where its high expression often correlates with poor patient outcomes.[5][8][9] This combination of factors provides a compelling therapeutic rationale for the development of TTK inhibitors as a targeted anti-cancer strategy.

The TTK Signaling Pathway in the Spindle Assembly Checkpoint

TTK/Mps1 acts at the apex of the SAC signaling cascade. At the onset of mitosis, TTK is recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach). Once localized, TTK initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), the ultimate effector of the SAC.

History and Evolution of TTK Inhibitors

The development of TTK inhibitors has progressed through several stages, from early tool compounds to highly selective clinical candidates and innovative covalent molecules.

First-Generation and Preclinical Inhibitors

Initial drug discovery efforts identified several small molecules capable of inhibiting TTK's kinase activity. Compounds like AZ3146 and MPI-0479605 were instrumental as early chemical probes to validate the therapeutic concept in preclinical models.[10][11] These first-generation inhibitors demonstrated that targeting TTK could effectively induce mitotic checkpoint override and kill cancer cells, paving the way for more refined drug development programs. Another key preclinical inhibitor, NTRC 0066-0 , was later developed and noted for its long target residence time, a property that was found to correlate strongly with cellular activity.[9][12]

Second-Generation and Clinically Investigated Inhibitors

Building on early successes, second-generation inhibitors were designed for improved potency, selectivity, and oral bioavailability, enabling their progression into clinical trials.

-

CFI-402257 (Treadwell Therapeutics): This compound emerged as a potent (Ki = 0.09 nM) and highly selective, orally active inhibitor of TTK.[5][13][14] It has shown robust single-agent anti-tumor activity in numerous preclinical cancer models.[8][15] CFI-402257 has been investigated in a Phase I/II clinical trial (NCT02792465) for patients with advanced solid tumors, showing a manageable safety profile and early signs of clinical benefit, particularly in breast cancer.[16][17]

-

BAY 1161909 and BAY 1217389 (Bayer): These inhibitors were also advanced into early-phase clinical studies to evaluate their safety and efficacy in cancer patients.[11][15]

-

BAL0891: Representing a multi-targeted approach, BAL0891 is a novel small molecule that dually inhibits both TTK and Polo-like kinase 1 (PLK1), another key mitotic regulator.[17][18] This dual action is designed to provide a more potent antimitotic effect.

The Advent of Covalent Inhibitors

A significant recent development is the creation of irreversible covalent inhibitors. This strategy aims to achieve prolonged target engagement and potentially greater efficacy by forming a permanent bond with the target protein.

-

RMS-07: Described in 2022, RMS-07 was the first-in-class covalent TTK inhibitor.[19][20] It was designed to target a non-conserved cysteine residue (Cys604) in the hinge region of the TTK kinase domain, thereby ensuring high selectivity.[21][22]

-

SYL1073: Shortly after, another covalent inhibitor, SYL1073, was developed, also targeting the Cys604 residue and demonstrating potent anti-proliferative effects.[23]

The Next Frontier: PROTAC Degraders

The latest evolution in targeting TTK is the development of PROteolysis TArgeting Chimeras (PROTACs). Instead of merely inhibiting the kinase, these molecules are designed to trigger the complete degradation of the TTK protein via the cell's own ubiquitin-proteasome system. The first TTK PROTACs, such as compounds 8e and 8j , have shown potent degradation of TTK at nanomolar concentrations and improved anti-proliferative activity compared to their inhibitor counterparts in preclinical models.[24]

Quantitative Data Summary of Key TTK Inhibitors

The potency of TTK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in biochemical assays, and by their half-maximal growth inhibition (GI50) or effective concentration (EC50) in cell-based assays.

| Inhibitor | Type | Target(s) | Biochemical Potency | Cellular Potency | Developer/Source |

| CFI-402257 | Reversible | TTK | Ki = 0.09 nM; IC50 = 1.2-1.7 nM[5][13][15] | EC50 = 6.5 nM (Target); GI50 = 15-160 nM[14][15] | Treadwell Therapeutics |

| CFI-400936 | Reversible | TTK | IC50 = 3.6 nM[25] | - | University Health Network |

| BAL0891 | Reversible | TTK / PLK1 | IC50 = 0.4 nM (TTK); 46 nM (PLK1)[18] | - | - |

| RMS-07 | Covalent | TTK | Apparent Ki = 0.83 nM[21] | - | - |

| SYL1073 | Covalent | TTK | IC50 = 16 nM[23] | - | - |

Table 1: Comparative Potency of Selected TTK Inhibitors.

Key Experimental Protocols

The characterization of TTK inhibitors involves a standardized workflow of biochemical, biophysical, and cell-based assays to determine potency, selectivity, mechanism of action, and cellular effects.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit TTK's enzymatic activity.

-

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a common format.[26] It uses a europium (Eu)-labeled anti-tag antibody that binds to the TTK enzyme and an Alexa Fluor® 647-labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, Fluorescence Resonance Energy Transfer (FRET) occurs. A test inhibitor competes with the tracer for the ATP-binding site, disrupting FRET in a dose-dependent manner.

-

Methodology:

-

Prepare a dilution series of the test inhibitor in DMSO.

-

In a microplate, add the test inhibitor, a mixture of recombinant TTK kinase and the Eu-labeled antibody, and the Alexa Fluor-labeled tracer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at two wavelengths (for the donor and acceptor fluorophores).

-

Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (on-rate and off-rate) of an inhibitor to its target protein.[27][28]

-

Principle: A ligand (e.g., purified TTK protein) is immobilized on a gold-plated sensor chip. An analyte (the inhibitor) is flowed over the surface. Binding of the inhibitor to the immobilized TTK causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).

-

Methodology:

-

Immobilization: The purified TTK protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

Association: The inhibitor, diluted in running buffer across a range of concentrations, is injected and flows over the surface for a set time, allowing association with the immobilized TTK. The RU signal increases during this phase.

-

Dissociation: The inhibitor solution is replaced by the running buffer, and the dissociation of the inhibitor from the TTK is monitored as a decrease in the RU signal.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The residence time is the reciprocal of the dissociation rate (1/kd).[18][29]

-

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This assay measures the growth-inhibitory effect of a compound on cancer cell lines.

-

Principle: The SRB assay is a cell density-based assay where a bright pink aminoxanthene dye binds to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.[8]

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the TTK inhibitor for a prolonged period (e.g., 5 days).[8]

-

Fix the cells with trichloroacetic acid (TCA), which also precipitates cellular proteins.

-

Wash the plates to remove excess TCA and stain the fixed cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

-

Measure the absorbance of the solubilized dye on a plate reader (e.g., at 510 nm).

-

Plot the absorbance against inhibitor concentration and fit to a dose-response curve to calculate the GI50 value (the concentration causing 50% growth inhibition).

-

Conclusion and Future Directions

The trajectory from the discovery of a yeast gene to the clinical development of targeted cancer therapeutics is a testament to the power of fundamental biological research. TTK inhibitors have firmly established their potential by exploiting the unique vulnerabilities of cancer cells. The clinical data for compounds like CFI-402257 are promising, and the development of next-generation covalent inhibitors and PROTAC degraders signals a vibrant future for this target class. Future research will focus on identifying predictive biomarkers to select patients most likely to respond, exploring rational combination therapies (e.g., with taxanes or immune checkpoint inhibitors), and overcoming potential resistance mechanisms.[15][17] The continued evolution of TTK-targeted agents offers a powerful and precise tool in the expanding arsenal against cancer.

References

- 1. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]

- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 18. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a potent and selective covalent threonine tyrosine kinase (TTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 29. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Core Interaction of TTK Inhibitors with Cellular Signaling Pathways: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the signaling pathway interactions of Threonine Tyrosine Kinase (TTK) inhibitors, intended for researchers, scientists, and drug development professionals. TTK, also known as Monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a vital process for ensuring genomic integrity during cell division.[1][2][3] Its overexpression in various cancers, including breast, lung, and ovarian cancers, has made it a promising target for anticancer therapies.[1][4][5]

Mechanism of Action of TTK Inhibitors

TTK is a dual-specificity protein kinase that plays a central role in the SAC by phosphorylating various downstream substrates.[6] This action ensures that sister chromatids are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[2][3] TTK inhibitors are small molecule compounds designed to bind to the ATP-binding pocket of the TTK kinase domain.[4][6] This competitive inhibition prevents the phosphorylation of TTK's target proteins, leading to the inactivation of the SAC.[4][6] Consequently, cancer cells, which often exhibit a high degree of aneuploidy and are heavily reliant on a functional SAC, undergo premature anaphase entry, leading to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[1][7][8][9]

Core Signaling Pathway Interaction: The Spindle Assembly Checkpoint (SAC)

The primary signaling pathway influenced by TTK inhibitors is the Spindle Assembly Checkpoint. TTK is a key upstream regulator of the SAC, essential for the recruitment of other checkpoint proteins to unattached kinetochores.[1][2] Inhibition of TTK abrogates this checkpoint, allowing cells to proceed through mitosis despite the presence of improperly attached chromosomes.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are TTK modulators and how do they work? [synapse.patsnap.com]

- 5. TTK is a potential regulator of tumor progression correlated with dedifferentiation and immune cell infiltration in papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

The Role of TTK Protein Kinase in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the intricate orchestration of the cell cycle.[1][2] Its function is most critical during mitosis, where it acts as a central component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[3][4] Dysregulation of TTK has been implicated in tumorigenesis, making it an attractive target for the development of novel anti-cancer therapeutics.[1][5] This technical guide provides an in-depth overview of TTK's function in cell cycle regulation, presents quantitative data on its activity and inhibition, details key experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.

Core Function of TTK in Cell Cycle Regulation

TTK is a serine/threonine and tyrosine kinase whose expression and activity are tightly regulated throughout the cell cycle.[6][7] Its levels are low in resting (G0) and early G1 phase cells, begin to increase at the G1/S transition, and peak during the G2/M phase of the cell cycle.[6][8] This temporal regulation aligns with its primary function in mitosis.

The most well-characterized role of TTK is as a master regulator of the Spindle Assembly Checkpoint (SAC) . The SAC is a sophisticated cellular surveillance system that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3][9] This checkpoint prevents chromosomal instability, a hallmark of many cancers.

TTK's key functions within the SAC include:

-

Recruitment of Checkpoint Proteins: TTK is one of the first proteins to be recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach).[3] Its kinase activity is essential for the subsequent recruitment of other critical SAC proteins, including Mad1, Mad2, and Bub1.

-

Catalysis of the Mitotic Checkpoint Complex (MCC) Formation: TTK phosphorylation events are crucial for the assembly of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[9] The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B, for degradation to initiate anaphase.

-

Error Correction: Beyond its role in the SAC, TTK is also involved in correcting improper microtubule-kinetochore attachments, further ensuring accurate chromosome segregation.[3]

Inhibition of TTK function leads to a compromised SAC, premature exit from mitosis, severe chromosome missegregation, and ultimately, aneuploidy and apoptotic cell death.[4][10] This dependency of cancer cells on a functional SAC for survival makes TTK a compelling therapeutic target.

Quantitative Data

Cell Cycle-Dependent Expression and Activity of TTK

While specific fold-change values can vary between cell types and experimental systems, the general trend of TTK expression and activity is consistently reported.

| Cell Cycle Phase | TTK mRNA Levels | TTK Protein Levels | TTK Kinase Activity |

| G0/Early G1 | Very Low/Absent[6][8] | Largely Maintained from Mitosis[6] | Sharply Decreased[6] |

| G1/S Transition | Increasing[6][8] | Increasing[6][8] | Increasing[6][8] |

| G2/M | Peak Levels[6][8] | Peak Levels[6][8] | Peak Activity[6][8] |

Inhibition of TTK Kinase Activity

A number of small molecule inhibitors targeting the ATP-binding pocket of TTK have been developed and are in various stages of preclinical and clinical investigation.[1] The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| CFI-402257 | TTK | 1.2 - 1.7 | [2][11][12] |

| NTRC 0066-0 | TTK | 0.9 | [3][4] |

| MPI-0479605 | TTK | 1.8 - 4 | [1][13][14] |

| BAY 1217389 | TTK | <10 | [15][16] |

| TC-Mps1-12 | TTK | 6.4 | [17] |

| Mps-BAY2b | TTK | 1.4 - 670 | [18] |

| BAY 1161909 | TTK | Not specified | [4] |

Signaling Pathways and Experimental Workflows

TTK Signaling in the Spindle Assembly Checkpoint

Experimental Workflow: In Vitro TTK Kinase Assay

Logical Relationship: TTK Inhibition and Cellular Fate

Experimental Protocols

In Vitro TTK Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assay procedures.[19][20][21][22][23]

Materials:

-

Recombinant human TTK protein

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, substrate (e.g., 1 mg/ml MBP), and the desired concentration of TTK inhibitor dissolved in DMSO (or DMSO alone for control).

-

Prepare ATP Mix: Prepare a mix of unlabeled ATP and [γ-³²P]ATP in kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for TTK.

-

Initiate Reaction: Add the recombinant TTK enzyme to the reaction mix and pre-incubate for 10 minutes at 30°C.

-

Start Phosphorylation: Add the ATP mix to initiate the phosphorylation reaction. The final reaction volume is typically 25-50 µL.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Wash: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Analyze: Calculate the kinase activity based on the amount of ³²P incorporated into the substrate over time. For inhibitor studies, plot activity versus inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content.[5][6][24][25]

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with TTK inhibitors or control vehicle for the desired time.

-

Harvest Cells: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

-

Incubate: Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored at -20°C for several days.

-

Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to clearly distinguish between G1, S, and G2/M populations. Gate on single cells to exclude doublets and aggregates.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Immunofluorescence Staining of TTK and Mitotic Spindles

This is a general protocol that may require optimization for specific antibodies and cell types.[26][27][28][29]

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-TTK, anti-α-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Culture cells on sterile coverslips. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.

-

Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei. Wash once with PBS.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Conclusion

TTK protein kinase is an indispensable regulator of the cell cycle, with its primary role in ensuring the fidelity of chromosome segregation through the spindle assembly checkpoint. Its overexpression in various cancers and the severe consequences of its inhibition on cancer cell viability have established it as a prime target for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the roles of TTK and to develop novel inhibitors with clinical potential. The continued investigation into the intricate functions of TTK will undoubtedly provide deeper insights into the fundamental mechanisms of cell cycle control and cancer biology.

References

- 1. webapps.myriad.com [webapps.myriad.com]

- 2. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. crossfire-oncology.com [crossfire-oncology.com]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Growth Inhibition IC50 Assay. [bio-protocol.org]

- 8. Cell cycle dependent regulation of the protein kinase TTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]

- 13. selleckchem.com [selleckchem.com]

- 14. MPI-0479605 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. selleckchem.com [selleckchem.com]

- 16. BAY1217389 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. rcsb.org [rcsb.org]

- 19. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 24. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 27. fulir.irb.hr [fulir.irb.hr]

- 28. researchgate.net [researchgate.net]

- 29. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of TTK Inhibition in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism ensuring the high fidelity of chromosome segregation during mitosis. In numerous cancers, TTK is overexpressed, an event correlated with aneuploidy, aggressive tumor characteristics, and poor patient prognosis.[1][2][3] This overexpression may represent an adaptive mechanism that allows cancer cells to tolerate high levels of chromosomal instability.[1][2] Consequently, TTK has emerged as a high-value therapeutic target. Inhibition of TTK's kinase activity disrupts the SAC, leading to a cascade of downstream events including premature mitotic exit, severe chromosome missegregation, and ultimately, cancer cell death. This guide provides a detailed examination of these downstream effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the core molecular pathways.

The Core Mechanism: Spindle Assembly Checkpoint (SAC) Abrogation

TTK's primary function is to phosphorylate key substrates that initiate and maintain the SAC signaling cascade when kinetochores are not properly attached to the mitotic spindle. This checkpoint delays the onset of anaphase, preventing the separation of sister chromatids until all chromosomes are correctly bi-oriented.

TTK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of TTK, preventing the phosphorylation of its downstream targets.[4] This direct inhibition abrogates the SAC, even in the presence of mitotic errors.[5] The cell is thus forced into a premature and aberrant exit from mitosis, leading to catastrophic chromosomal segregation errors.[3][5][6] This fundamental mechanism is the origin of all subsequent downstream effects.

Primary Downstream Cellular Effects

The immediate consequence of SAC failure is a cascade of severe cellular defects that collectively compromise cell viability.

Mitotic Aberrations and Chromosomal Instability (CIN)

Inhibition of TTK leads to a rapid acceleration of mitosis.[7][8] Cells treated with TTK inhibitors exit mitosis prematurely, failing to correct chromosome attachment errors. This results in a dramatic increase in chromosome missegregation, characterized by:

-

Lagging Chromosomes: Chromosomes that fail to connect properly to the spindle and are left behind during anaphase.[5]

-

Micronuclei Formation: The encapsulation of missegregated chromosomes into small, separate nuclei during interphase.[5]

-

Aneuploidy: An abnormal number of chromosomes in daughter cells, which is a direct result of massive segregation errors.[3][5][9]

Interestingly, the sensitivity to TTK inhibitors can be influenced by the cell's pre-existing level of CIN. Aneuploid but chromosomally stable cell lines have shown greater sensitivity compared to cells that already exhibit high levels of intrinsic CIN.[10][11] In stable cells, TTK inhibition induces acute and lethal CIN, whereas in highly unstable cells, the additional mis-segregation has a less dramatic impact.[10][11]

Cell Cycle Dysregulation

Following the aberrant mitosis, cells experience profound cell cycle dysregulation. While asynchronous cell populations may not show a distinct cell cycle arrest phenotype initially,[5] synchronized cells released into the presence of a TTK inhibitor typically arrest after completing one faulty division.[5] This often manifests as an increase in the sub-G1 population, indicative of apoptotic cell death,[5] or a G2/M delay in some contexts.[12] The resulting cells that survive the initial mitotic catastrophe are often aneuploid.[9]

Induction of Apoptosis